molecular formula C13H11ClN2O B13002786 4-Chloro-2-isopropylbenzofuro[3,2-d]pyrimidine

4-Chloro-2-isopropylbenzofuro[3,2-d]pyrimidine

Cat. No.: B13002786
M. Wt: 246.69 g/mol
InChI Key: RWJUUNKXGJBSNP-UHFFFAOYSA-N
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Description

4-Chloro-2-isopropylbenzofuro[3,2-d]pyrimidine is a heterocyclic compound that features a benzofuran ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-isopropylbenzofuro[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate at room temperature. The mixture is then heated to reflux (78°C) and monitored using TLC. After the reaction is complete, the solvent is removed under reduced pressure, and the product is precipitated using hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-isopropylbenzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Suzuki Coupling: This reaction typically involves palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic aromatic substitution with an amine would yield an amino-substituted derivative.

Scientific Research Applications

4-Chloro-2-isopropylbenzofuro[3,2-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-isopropylbenzofuro[3,2-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-isopropylbenzofuro[3,2-d]pyrimidine is unique due to its fused benzofuran and pyrimidine rings, which confer distinct chemical properties and reactivity. This structural uniqueness makes it a valuable scaffold for the development of new therapeutic agents.

Properties

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

4-chloro-2-propan-2-yl-[1]benzofuro[3,2-d]pyrimidine

InChI

InChI=1S/C13H11ClN2O/c1-7(2)13-15-10-8-5-3-4-6-9(8)17-11(10)12(14)16-13/h3-7H,1-2H3

InChI Key

RWJUUNKXGJBSNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C(=N1)Cl)OC3=CC=CC=C32

Origin of Product

United States

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